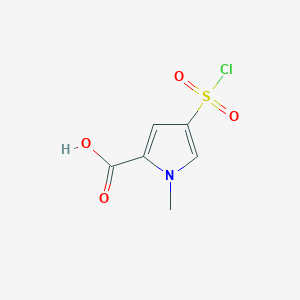

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-chlorosulfonyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMZQIUIOJIHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-01-3 | |

| Record name | 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically proceeds through:

- Construction of the 1-methylpyrrole-2-carboxylic acid core.

- Introduction of the chlorosulfonyl group at the 4-position.

- Control of regioselectivity and purity through reaction conditions and purification techniques.

Preparation of the Pyrrole Core and Initial Functionalization

A common starting point is 1-methylpyrrole derivatives bearing a carboxylic acid or ester group at the 2-position. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate has been used as a precursor for related halogenated pyrroles.

Selective Chlorination: Electrophilic chlorination using N-chlorosuccinimide (NCS) at low temperatures (0 °C to room temperature) is employed to introduce chlorine selectively at the 4-position of the pyrrole ring. This step is sensitive and can lead to mixtures requiring chromatographic separation.

Alternative Acylating Agents: To avoid difficult separations, trichloroacetylpyrrole intermediates have been synthesized from pyrrole-2-carbaldehyde via Wolff–Kishner reduction and Friedel–Crafts acylation. These intermediates are then monochlorinated with NCS at room temperature to yield chlorinated pyrrole derivatives in good yields (~61%) after recrystallization.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO2Cl) is typically introduced via sulfonation followed by chlorination of the sulfonic acid or sulfonate intermediate.

Sulfonation: The pyrrole ring is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonyl chloride group at the desired position (4-position). Reaction temperature and time are critical to avoid over-chlorosulfonation or ring degradation.

Use of Thionyl Chloride: In some protocols, thionyl chloride (SOCl2) is used to convert carboxylic acid groups into acid chlorides, which can be further functionalized. For example, 4-(2-(bicyclo[1.1.1]pentan-1-ylamino)-2-oxoacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid was converted to its acid chloride by reaction with thionyl chloride at 115 °C for 6 hours. This step is analogous to chlorosulfonylation in terms of introducing reactive chlorinated functional groups.

Representative Synthetic Procedure (Literature-Based)

Analytical and Structural Confirmation

NMR Spectroscopy: The chlorinated pyrrole derivatives show characteristic proton signals, e.g., singlets and doublets corresponding to the pyrrole ring protons and methyl substituents. For instance, 1H NMR of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole shows signals at δ 10.37 (s, 1H), 7.31 (d, J=2.9 Hz, 1H), and 2.41 (s, 2H).

Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with chlorosulfonylated pyrrole derivatives.

Melting Points: Crystallization and melting point determination provide additional purity and identity confirmation (e.g., mp 140–142 °C for monochlorinated trichloroacetylpyrrole).

Summary Table of Key Preparation Parameters

Research Findings and Practical Considerations

Selectivity: Electrophilic chlorination using NCS is regioselective but may require careful control of temperature and stoichiometry to avoid multiple chlorination sites.

Yield Optimization: Direct chlorination of trichloroacetylpyrrole intermediates yields pure products with simplified purification compared to chlorination of ester derivatives.

Scalability: The gram-scale synthesis of chlorinated pyrrole intermediates has been demonstrated with reproducible yields and purity.

Functional Group Compatibility: The use of thionyl chloride for acid chloride formation is compatible with subsequent amide bond formation, enabling further derivatization.

Chemical Reactions Analysis

This compound undergoes various reactions, including substitution, reduction, and coupling reactions. It reacts with nucleophiles, leading to substitution of the chlorosulfonyl group. Reductive conditions can transform the chlorosulfonyl group into other functional groups, while coupling reactions with appropriate reagents can extend the molecular framework. Major products depend on the chosen reagents and reaction conditions, with common reagents including nucleophiles like amines and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Serves as an intermediate for synthesizing complex organic molecules.

- Facilitates the development of new chemical entities through nucleophilic substitution reactions.

2. Medicinal Chemistry

- Drug Development : Exhibits potential in developing new therapeutic agents by inhibiting enzymes involved in drug metabolism.

- Bioconjugation : The reactive chlorosulfonyl group allows for modifications of biomolecules, aiding studies on protein interactions and functions.

3. Biological Studies

- Used to modify biomolecules to investigate protein functions and interactions.

- Its interactions can alter protein conformations, impacting biological pathways relevant to pharmacokinetics.

4. Material Science

- Valuable in polymer synthesis due to its reactivity, contributing to the development of novel materials with specific properties.

Case Study 1: Medicinal Chemistry

A study demonstrated that derivatives of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibited significant inhibition of bacterial DNA gyrase B, suggesting its potential as an antimicrobial agent. The compound showed low nanomolar inhibitory activity against gram-positive bacteria, highlighting its relevance in drug development .

Case Study 2: Protein Interaction Studies

Research involving bioconjugation techniques utilizing this compound has shown promising results in modifying proteins for better understanding their function in various biological pathways. The chlorosulfonyl group facilitates targeted modifications that can elucidate protein interactions .

Mechanism of Action

The effects of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid arise from its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, enabling modifications of organic structures. Its interactions with biomolecules can alter protein conformations and functions, impacting biological pathways. Specific molecular targets and pathways depend on the application and environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrrole Ring

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

- Structure : Pyrrole ring with a 3-chlorophenyl group at the 4-position and a carboxylic acid at the 2-position.

- Applications: Primarily explored in drug discovery for its interactions with biological targets, such as enzymes or receptors.

- Key Difference : The absence of a chlorosulfonyl group limits its utility in sulfonamide-based coupling reactions.

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid

- Structure : Features a trifluoromethylphenyl group at the 5-position.

- Applications: The trifluoromethyl group is strongly electron-withdrawing, which may stabilize the pyrrole ring and enhance metabolic stability in pharmaceutical applications.

- Key Difference : The trifluoromethylphenyl group introduces steric bulk and electronic effects distinct from the chlorosulfonyl group.

Functional Group Modifications

Methyl 4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

- Structure : Methyl ester derivative of the target compound.

- Applications : Used as an intermediate in organic synthesis. The ester group (vs. carboxylic acid) reduces polarity, simplifying purification in multi-step reactions. For example, Hairui Chem supplies this compound (CAS 69812-32-4) for custom synthesis .

- Key Difference : The ester group requires hydrolysis to regenerate the carboxylic acid, adding a step in synthetic workflows.

Ethyl 4-(Chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

- Structure : Incorporates a fluorine atom at the 3-position and an ethyl ester.

- This compound (CAS 1638268-96-8) is used in fluorinated drug analogs .

- Key Difference: Fluorination increases stability against oxidative degradation compared to non-fluorinated analogs.

Heterocyclic Ring Analogues

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole ring (two adjacent nitrogen atoms) with chloro and carboxylic acid groups.

- Applications : Pyrazole derivatives are common in agrochemicals and kinase inhibitors. The chloro substituent at the 4-position may direct regioselectivity in cross-coupling reactions .

- Key Difference : The pyrazole ring’s electronic properties differ from pyrrole, affecting aromatic stabilization and reactivity.

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

- Structure : Pyrrole ring substituted with a chloro-methoxyphenyl group.

- Applications: The methoxy group is electron-donating, which could modulate electronic effects in metal-catalyzed reactions.

- Key Difference : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing chlorosulfonyl group.

Comparative Data Table

Research Findings and Trends

- Reactivity : The chlorosulfonyl group in the target compound enables efficient sulfonamide formation, as demonstrated in USP5 inhibitor synthesis . In contrast, pyrazole or trifluoromethylphenyl derivatives prioritize electronic modulation over reactive group availability.

- Biological Activity : Compounds with aryl substituents (e.g., 3-chlorophenyl or trifluoromethylphenyl) show enhanced target affinity in medicinal chemistry, whereas chlorosulfonyl derivatives excel as synthetic intermediates .

- Stability : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a critical factor in drug development .

Biological Activity

4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with notable biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring substituted with chlorosulfonyl and carboxylic acid groups, alongside a methyl group, which contributes to its distinct reactivity and functional properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

The molecular formula of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is . Its structure includes:

- A pyrrole ring which is known for its role in various biological processes.

- A chlorosulfonyl group , enhancing its reactivity towards nucleophiles.

- A carboxylic acid group , which can participate in hydrogen bonding and other interactions with biomolecules.

The biological activity of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, allowing modifications of organic structures. This interaction can alter protein conformations and functions, impacting biological pathways relevant to drug metabolism and pharmacokinetics.

Biological Activity Highlights

Research indicates that this compound exhibits several promising biological activities:

- Inhibition of Cytochrome P450 Enzymes : Preliminary studies have shown that it inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition suggests potential applications in drug design, particularly for enhancing the efficacy of pharmaceutical compounds by modulating metabolic pathways.

- Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyrrole compounds have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV, indicating potential as broad-spectrum antibacterial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives closely related to 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid:

Applications in Medicinal Chemistry

The unique chemical structure of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid positions it as a valuable candidate in various applications:

- Drug Development : Its ability to inhibit specific enzymes involved in drug metabolism makes it a candidate for developing new therapeutic agents that require modulation of metabolic pathways.

- Bioconjugation : The reactive chlorosulfonyl group allows for bioconjugation with proteins or other biomolecules, aiding in studies related to protein function and interactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation and chlorination of pyrrole precursors. For example, sulfonyl chloride introduction at the 4-position of the pyrrole ring can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-synthetic purification via recrystallization (e.g., using ethanol/ethyl acetate mixtures) is critical for isolating high-purity crystals .

- Optimization : Reaction parameters like temperature, solvent polarity, and stoichiometry of chlorosulfonic acid should be systematically varied. Computational tools (e.g., AI-powered synthesis planners) can predict feasible pathways and side products, reducing trial-and-error experimentation .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography resolves hydrogen-bonding motifs (e.g., N–H⋯O dimers) and confirms substituent positions .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substitution patterns. For example, the deshielding of the pyrrole ring protons indicates electron-withdrawing effects from the chlorosulfonyl group .

- FT-IR detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .

Q. What are the key applications of this compound in medicinal chemistry?

- Applications :

- Enzyme inhibition : The chlorosulfonyl group enhances electrophilicity, making it a candidate for covalent inhibition of cysteine proteases or kinases .

- Prodrug development : The carboxylic acid moiety allows conjugation with bioactive molecules (e.g., via esterification or amide coupling) to improve solubility or targeting .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with improved bioactivity or stability?

- Methods :

- Quantum chemical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .

- Molecular docking screens potential interactions with target proteins (e.g., kinases), guiding structural modifications for higher affinity .

- Case Study : ICReDD’s reaction path search methods integrate computational predictions with experimental validation, accelerating the discovery of novel analogs .

Q. How should researchers resolve contradictions in reactivity data between this compound and similar pyrrole derivatives?

- Approach :

- Comparative kinetic studies : Analyze reaction rates under identical conditions (e.g., nucleophilic substitution with amines) to identify steric or electronic effects from the methyl and chlorosulfonyl groups .

- Isotopic labeling : Use ³⁵S-labeled sulfonyl groups to trace reaction pathways and byproduct formation .

Q. What strategies are effective for crystallizing this compound, and how do intermolecular interactions influence crystal packing?

- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes hydrogen-bonded dimer formation, as observed in related pyrrole-carboxylic acids .

- Interactions : Centrosymmetric dimers via N–H⋯O hydrogen bonds (graph-set motif R₂²(10)) and O–H⋯O chains along the a-axis dominate packing, impacting solubility and melting behavior .

Q. How can reaction scalability be addressed without compromising yield or purity?

- Scale-up Considerations :

- Continuous flow reactors improve heat transfer and mixing efficiency during sulfonation, reducing decomposition .

- Membrane separation technologies (e.g., nanofiltration) isolate intermediates, minimizing manual purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.